molecular formula C15H12N2O2 B7844014 3-(4-methylphenyl)-1H-indazole-4-carboxylic acid

3-(4-methylphenyl)-1H-indazole-4-carboxylic acid

Cat. No.: B7844014
M. Wt: 252.27 g/mol
InChI Key: VYXSJZIUCIWZBA-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1H-indazole-4-carboxylic acid is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl group attached to an indazole ring, and a carboxylic acid functional group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-methylphenyl hydrazine and ethyl 2-oximinoacetate.

  • Reaction Conditions: The reaction involves heating the starting materials in an acidic medium, often using hydrochloric acid, to facilitate the formation of the indazole ring.

  • Purification: The product is then purified through recrystallization from an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is produced in batches to ensure quality control and consistency.

  • Scale-Up: The reaction conditions are scaled up, maintaining the same stoichiometry and temperature control to achieve large-scale production.

  • Quality Assurance: The final product undergoes rigorous testing to ensure it meets the required purity standards.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.

  • Reduction: The indazole ring can undergo reduction reactions, although this is less common.

  • Substitution: The phenyl group can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) or bromine (Br2).

Major Products Formed:

  • Oxidation Products: Carboxylate salts.

  • Reduction Products: Reduced indazole derivatives.

  • Substitution Products: Nitro- or halogenated phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound has potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-(4-methylphenyl)-1H-indazole-4-carboxylic acid exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • Indazole-4-carboxylic Acid: Similar structure but lacks the 4-methylphenyl group.

  • 4-Methylphenyl Hydrazine: A precursor in the synthesis of the target compound.

  • Ethyl 2-oximinoacetate: Another starting material used in the synthesis process.

Uniqueness: The presence of the 4-methylphenyl group in 3-(4-methylphenyl)-1H-indazole-4-carboxylic acid imparts unique chemical and biological properties compared to its analogs, making it particularly valuable in specific applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile applications make it a compound of interest for ongoing research and development.

Properties

IUPAC Name

3-(4-methylphenyl)-1H-indazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-9-5-7-10(8-6-9)14-13-11(15(18)19)3-2-4-12(13)16-17-14/h2-8H,1H3,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXSJZIUCIWZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC3=CC=CC(=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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